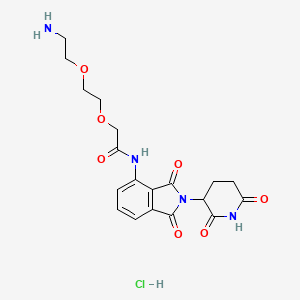
Pomalidomide-PEG2-NH2 hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pomalidomide-PEG2-NH2 hydrochloride is a compound used primarily as a building block for the synthesis of molecules involved in targeted protein degradation, particularly in the development of proteolysis-targeting chimeras (PROTACs). This compound contains a Cereblon-recruiting ligand and a PEGylated crosslinker with a pendant amine, which allows it to react with carboxyl groups on target ligands .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pomalidomide-PEG2-NH2 hydrochloride involves the reaction of pomalidomide with a PEGylated amine. The process typically includes the following steps:
Coupling Reaction: Pomalidomide is reacted with a PEGylated amine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a suitable solvent like DMF (dimethylformamide).
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis platforms to streamline production and ensure consistency .
化学反応の分析
Types of Reactions
Pomalidomide-PEG2-NH2 hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amine group can participate in nucleophilic substitution reactions with carboxyl groups.
Coupling Reactions: The compound can form amide bonds with carboxyl-containing molecules through peptide coupling reactions.
Common Reagents and Conditions
Reagents: Common reagents include EDC, HOBt (1-hydroxybenzotriazole), and DMF.
Major Products
The major products formed from these reactions are typically amide-linked conjugates, which are used in the development of PROTACs and other targeted protein degradation technologies .
科学的研究の応用
Pomalidomide-PEG2-NH2 hydrochloride is widely used in scientific research, particularly in the following areas:
Chemistry: As a building block for the synthesis of complex molecules.
Biology: In the study of protein degradation pathways and the development of PROTACs.
Medicine: Potential therapeutic applications in targeting and degrading disease-related proteins.
Industry: Used in the development of new drugs and therapeutic agents
作用機序
The mechanism of action of Pomalidomide-PEG2-NH2 hydrochloride involves its role as a Cereblon-recruiting ligand. It binds to the Cereblon protein, which is part of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the E3 ligase, leading to their ubiquitination and subsequent degradation by the proteasome .
類似化合物との比較
Similar Compounds
- Pomalidomide-PEG3-NH2 hydrochloride
- Pomalidomide-PEG4-NH2 hydrochloride
- Pomalidomide-C9-CO2H
- Pomalidomide-PEG3-azide
- Pomalidomide-PEG6-NH2 hydrochloride
Uniqueness
Pomalidomide-PEG2-NH2 hydrochloride is unique due to its specific PEGylation length and the presence of a pendant amine, which allows for versatile conjugation with carboxyl groups. This makes it particularly useful in the synthesis of PROTACs with varying linker lengths and compositions, optimizing the degradation of target proteins .
特性
分子式 |
C19H23ClN4O7 |
|---|---|
分子量 |
454.9 g/mol |
IUPAC名 |
2-[2-(2-aminoethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]acetamide;hydrochloride |
InChI |
InChI=1S/C19H22N4O7.ClH/c20-6-7-29-8-9-30-10-15(25)21-12-3-1-2-11-16(12)19(28)23(18(11)27)13-4-5-14(24)22-17(13)26;/h1-3,13H,4-10,20H2,(H,21,25)(H,22,24,26);1H |
InChIキー |
RZNSRUSISUGVAE-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)COCCOCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


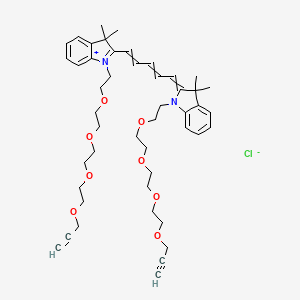
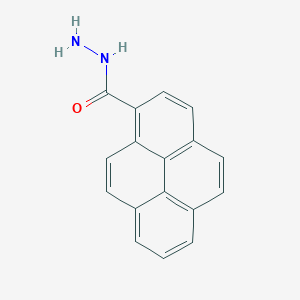
![2-[4-[5-[[4-(2-Cyanophenyl)piperazin-1-yl]methyl]-2,4-dimethylbenzoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B15073405.png)
![5-[3-[4-(4-chlorophenyl)piperidin-1-yl]propyl]pyrrolo[1,2-a]quinoxalin-4-one;hydrochloride](/img/structure/B15073413.png)
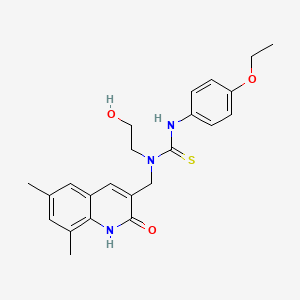

![1-methyl-4,4-bis[(9Z,12Z)-octadeca-9,12-dienoxy]piperidine](/img/structure/B15073434.png)
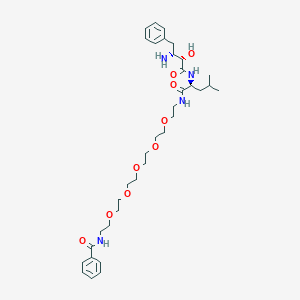
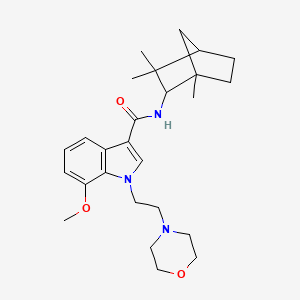
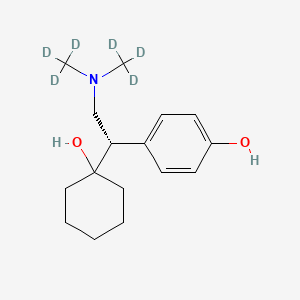
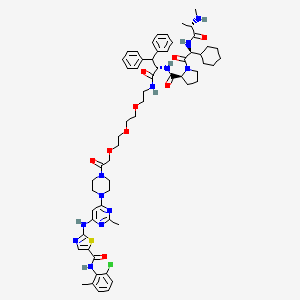
![8-[2-[4-(dimethylamino)butanoyloxy]ethyl-[(9Z,12Z)-octadeca-9,12-dienyl]amino]octyl 2-hexyldecanoate](/img/structure/B15073471.png)
![4-nitro-N-[(Z)-(2,3,4-trihydroxyphenyl)methylideneamino]benzamide](/img/structure/B15073473.png)
![2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B15073484.png)
